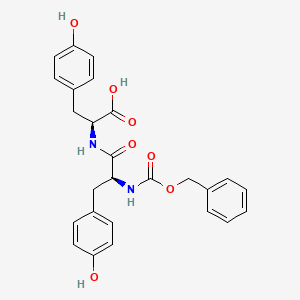

Z-Tyr-Tyr-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Z-Tyr-Tyr-OH is a tyrosine derivative . It is also known as N-Carbobenzyloxy-L-tyrosine or Z-L-Tyrosine . L-Tyrosine is an essential amino acid that exhibits in vitro antioxidant and antiradical activities. It is used as a precursor to synthesize catecholamines in human keratinocytes, and also for the synthesis of proteins and thyroid hormones .

Synthesis Analysis

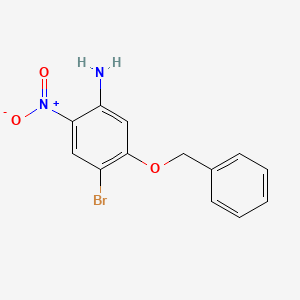

The synthesis of Z-Tyr-Tyr-OH involves various processes. For instance, tyrosine nitration is monitored in Met-Enkephalin, rev-Prion protein, and α-synuclein models . The nitration process leads to the formation of 3-nitro-L-tyrosine . Another study discusses the detection of tyrosine and monitoring of tyrosinase activity using an enzyme cascade-triggered colorimetric reaction .Molecular Structure Analysis

The molecular structure of Z-Tyr-Tyr-OH is represented by the linear formula: HOC6H4CH2CH(NHCOOCH2C6H5)COOH . The molecular weight is 315.32 . UV–Vis spectroscopy of tyrosine side-groups is used in studies of protein structure .Physical And Chemical Properties Analysis

Z-Tyr-Tyr-OH has a molecular weight of 478.49 . The linear formula of Z-Tyr-Tyr-OH is HOC6H4CH2CH(NHCOOCH2C6H5)COOH . The optical activity is [α]22/D +11°, c = 1 in acetic acid .Wissenschaftliche Forschungsanwendungen

Controlled Self-Assembly of Modified Aromatic Amino Acids : Z-Tyr-Tyr-OH, among other modified amino acids like Z-Phe-OH and Z-Trp-OH, has been reported to self-assemble into well-defined structures like fibers, spheres, and flower-like structures. These self-assemblies, characterized using various techniques, have potential applications in the fabrication and design of novel materials (Gour et al., 2021).

Graphene Oxide Amplification Platform : A study describes the use of tyrosinase, which is related to tyrosine (Tyr), in conjunction with zinc oxide quantum dots on a graphene oxide platform. This setup increases sensitivity for detecting hydroxylated polychlorobiphenyls, indicating potential applications in environmental sensing and monitoring (Rather, Pilehvar, & Wael, 2014).

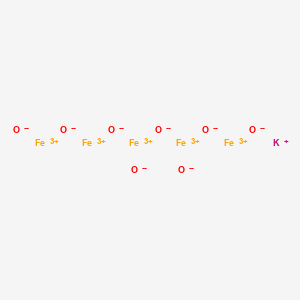

Aromatic-Histidine Interactions in Zinc Finger Motifs : The structural implications of tyrosine, including its modified forms like Z-Tyr-Tyr-OH, are significant in zinc finger motifs. These interactions play a crucial role in the architecture and function of zinc finger proteins, which are important in DNA binding and gene regulation (Jasanoff & Weiss, 1993).

Synthesis of Phosphotyrosine-Containing Peptides : Research into the synthesis of phosphotyrosine-containing peptides, which are important in studying protein phosphorylation, includes the use of derivatives like Z-Tyr[P(O)(NHR)2]-OBzl. This work contributes to the development of methodologies for peptide synthesis in biochemical research (Ueki et al., 1996).

Hydroxylation of Phenylalanine in Myocardial Ischemia : Studies have used tyrosine derivatives to measure hydroxyl radical production in myocardial ischemia. This research is crucial in understanding the pathogenesis of heart diseases and developing therapeutic strategies (Sun et al., 1993).

Photosystem II and Water Splitting Mechanism : Research on photosystem II in plants, crucial for understanding photosynthesis, involves studying intermediates like tyrosine Z•, which mediates electron transfer. Understanding these processes can inform the development of artificial photosynthesis systems (Zahariou et al., 2007).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O7/c29-20-10-6-17(7-11-20)14-22(28-26(34)35-16-19-4-2-1-3-5-19)24(31)27-23(25(32)33)15-18-8-12-21(30)13-9-18/h1-13,22-23,29-30H,14-16H2,(H,27,31)(H,28,34)(H,32,33)/t22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAUTLPLQAQNMW-GOTSBHOMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Tyr-Tyr-OH | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![potassiuM 1-tert-butyl-3-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-2-olate](/img/no-structure.png)

![1-[(2-Bromo-6-fluorophenyl)methyl]piperidine](/img/structure/B578000.png)

![1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B578014.png)

![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)